molecular formula C26H39N3O3 B6093645 N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-4-yl]propanamide

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-4-yl]propanamide

Cat. No.: B6093645
M. Wt: 441.6 g/mol
InChI Key: GYNZHPBDOZVAOX-UHFFFAOYSA-N
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Description

“N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-4-yl]propanamide” is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological systems in unique ways due to its multiple functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-4-yl]propanamide” would likely involve multiple steps, including:

    Formation of the pyrrolidine ring: This could be achieved through a cyclization reaction involving an appropriate precursor.

    Attachment of the chromenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the chromenyl moiety to the piperidine ring.

    Formation of the amide bond: The final step would involve the formation of the amide bond, possibly through a condensation reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound “N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-4-yl]propanamide” could undergo various chemical reactions, including:

    Oxidation: The methoxy group on the chromenyl ring could be oxidized to form a hydroxyl group.

    Reduction: The amide bond could be reduced to form an amine.

    Substitution: The ethyl group on the pyrrolidine ring could be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide could be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride could be employed.

    Substitution: Various alkyl halides or aryl halides could be used in the presence of a base.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

The compound “N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-4-yl]propanamide” could have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for drug development due to its complex structure and potential biological activity.

    Pharmacology: Study of its interactions with various biological targets, such as receptors or enzymes.

    Materials Science: Exploration of its properties for use in advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of “N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-4-yl]propanamide” would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to receptors: The compound could act as an agonist or antagonist at specific receptors.

    Enzyme inhibition: It could inhibit the activity of certain enzymes, affecting biochemical pathways.

    Modulation of signaling pathways: The compound could influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-(2H-chromen-3-yl)methyl]piperidin-4-yl]propanamide
  • **N-[(1-methylpyrrolidin-2-yl)methyl]-3-[1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-4-yl]propanamide

Uniqueness

The unique combination of functional groups in “N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-4-yl]propanamide” sets it apart from similar compounds. Its potential for diverse chemical reactions and interactions with biological systems makes it a valuable compound for further research.

Properties

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39N3O3/c1-3-29-13-5-7-23(29)17-27-25(30)10-9-20-11-14-28(15-12-20)18-21-16-22-6-4-8-24(31-2)26(22)32-19-21/h4,6,8,16,20,23H,3,5,7,9-15,17-19H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNZHPBDOZVAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)CCC2CCN(CC2)CC3=CC4=C(C(=CC=C4)OC)OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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